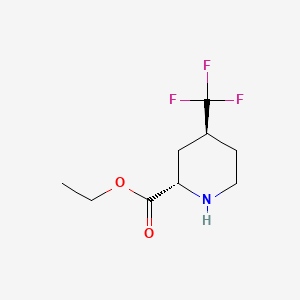![molecular formula C14H23NO4 B13513978 1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13513978.png)
1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid is a compound that belongs to the class of indole derivatives. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions
Preparation Methods
The synthesis of 1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid typically involves the protection of the amine group using the tert-butoxycarbonyl group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include using 4-dimethylaminopyridine (DMAP) as the base in acetonitrile solution . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The BOC group can be selectively removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol. This deprotection reaction is crucial for further functionalization of the compound.
Common Reagents and Conditions: Reagents such as di-tert-butyl dicarbonate, sodium hydroxide, DMAP, and trifluoroacetic acid are commonly used in these reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving indole derivatives.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid involves its role as a protecting group for amines. The BOC group protects the amine during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the BOC group can be selectively removed to yield the free amine, which can then participate in further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being performed.
Comparison with Similar Compounds
1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid can be compared with other similar compounds, such as:
tert-Butyloxycarbonyl-protected amino acids: These compounds also use the BOC group for protecting amines and are used in peptide synthesis.
tert-Butyloxycarbonyl-protected indole derivatives: These compounds share the indole core structure and are used in various chemical and biological applications.
tert-Butyloxycarbonyl-protected heterocycles: These compounds include various heterocyclic structures protected by the BOC group and are used in organic synthesis.
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-5-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-6-9-8-10(12(16)17)4-5-11(9)15/h9-11H,4-8H2,1-3H3,(H,16,17) |
InChI Key |
SOCDYVCYEMHBJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate](/img/structure/B13513895.png)
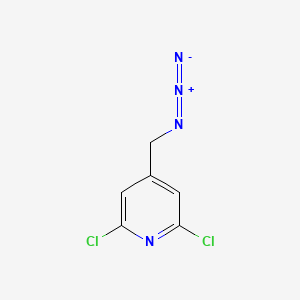
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride](/img/structure/B13513913.png)

![4-((Benzyloxy)carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B13513923.png)
![(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13513930.png)
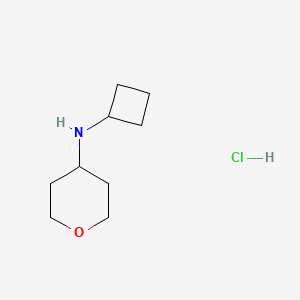
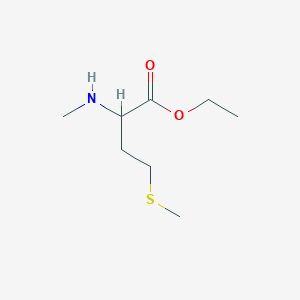


![1-{hexahydro-2H-furo[3,4-b]pyran-2-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13513965.png)
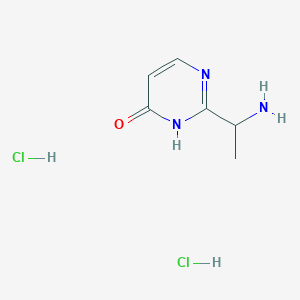
![3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one](/img/structure/B13513970.png)
